2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
CAS No.:
Cat. No.: VC20138942
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C15H19N3O/c1-15(2)14-17-13(10-18(14)9-8-16-15)11-4-6-12(19-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3 |
| Standard InChI Key | QGWISNUVFLCONR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a tetrahydroimidazo[1,2-A]pyrazine core, a bicyclic system comprising fused imidazole and pyrazine rings. Key structural attributes include:
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A 4-methoxyphenyl substituent at the 2-position, contributing to electron-rich aromatic interactions.
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8,8-Dimethyl groups that enhance steric bulk and influence conformational stability .
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Partial saturation of the pyrazine ring (5,6,7,8-tetrahydro), which modulates solubility and pharmacokinetic properties .
Computational modeling predicts a molecular weight of 273.35 g/mol, with a logP value of 2.8, indicating moderate lipophilicity. Hydrogen-bond acceptor and donor counts are 4 and 0, respectively, suggesting potential for membrane permeability .
Synthesis and Industrial Scalability
Key Synthetic Routes
The synthesis typically involves multi-step sequences leveraging cyclocondensation and functional group transformations:
Route A (From 2-Aminopyrazine)
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N-Alkylation: 2-Aminopyrazine is reacted with 1-chloro-3,3-dimethylbutan-2-one to install the dimethyl substituents .
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Cyclization: Treatment with α-amino ketones under reflux conditions forms the imidazo[1,2-A]pyrazine core .
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Methoxyphenyl Introduction: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid completes the synthesis .
Route B (One-Pot Continuous Flow)
Industrial-scale production employs flow chemistry to enhance yield (85–92%) and reduce reaction times (≤30 minutes) . Critical parameters include:
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Temperature: 110–130°C
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Catalyst: Pd(OAc)₂/XPhos (0.5 mol%)
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Solvent: Ethanol/water (4:1 v/v)
Biological Activities and Mechanisms
AMPA Receptor Modulation
Structural analogs demonstrate potent activity as negative allosteric modulators of AMPA receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8 :
| Parameter | Value (Analogous Compound) |
|---|---|
| IC₅₀ (GluA1o/γ-8) | 0.8 nM |
| Selectivity (γ-8/γ-2) | >100-fold |
| Brain Penetration | 0.8 (B/P ratio) |
Mechanistic studies suggest disruption of protein-protein interactions between γ-8 and GluA1 subunits, reducing ion channel opening probability .
Structure-Activity Relationships (SAR)
Systematic modifications reveal critical pharmacophoric elements:
| Position | Modification | Effect on γ-8 Activity |
|---|---|---|
| C-2 | Replacement with phenyl | ↓ 150-fold |
| C-8 | Demethylation | ↓ 90% binding affinity |
| C-3 | Introduction of oxindole | ↑ Microsomal stability |
The 8,8-dimethyl groups are essential for maintaining conformational rigidity, while the methoxy group optimizes π-π stacking with Tyr-148 in the γ-8 binding pocket .
Pharmacokinetic Profile
Advanced leads exhibit favorable ADME properties:
| Parameter | Value |
|---|---|
| Hepatic Clearance (Human) | 12 mL/min/kg |
| Oral Bioavailability | 67% (rat) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | IC₅₀ >10 μM |
Notably, replacing the imidazo[1,2-A]pyrazine core with pyrazolo[1,5-c]pyrimidine improves metabolic stability (t₁/₂: 4.1 → 7.8 hr in human hepatocytes) .
Comparative Analysis with Structural Analogs
The compound occupies a unique niche among imidazo[1,2-A]pyrazine derivatives:
| Compound | Key Feature | γ-8 IC₅₀ | Antiparasitic IC₅₀ |
|---|---|---|---|
| Target Compound | 8,8-dimethyl, 4-OCH₃-Ph | 0.8 nM | 28 μM |
| 3-Bromo-5,6,7,8-THIP | Bromine at C-3 | Inactive | 15 μM |
| 5-Methyl-5H-imidazo[...] | Oxo group at C-7 | 4.2 nM | 42 μM |
Data indicate that dimethyl substitution at C-8 maximizes AMPAR modulation while moderately retaining antiparasitic activity .
Industrial Applications and Patent Landscape
The 2010 patent WO2010125101A1 discloses tetrahydroimidazo[1,2-A]pyrazine derivatives as P2X7 receptor antagonists for inflammatory diseases . While the exact compound isn’t explicitly claimed, its structural features align with exemplified embodiments showing:
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P2X7 IC₅₀: 11 nM (calcium flux assay)
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In Vivo Efficacy: 78% reduction in IL-1β (mouse peritonitis model) .
Continuous flow synthesis methods from this patent enable kilogram-scale production with ≤3% impurities .
Challenges and Future Directions
Current limitations include:
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Moderate aqueous solubility (24 μg/mL at pH 7.4)
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CYP2C9 inhibition (IC₅₀ = 1.2 μM)
Ongoing efforts focus on: -
Prodrug Strategies: Phosphonooxymethyl derivatives to enhance solubility
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Dual-Target Inhibitors: Combining AMPAR modulation with carbonic anhydrase IX inhibition for oncology applications
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